N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The chlorinated benzoxazole is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Phenoxyacetamide Moiety: Finally, the phenoxyacetamide moiety is introduced by reacting the intermediate with phenoxyacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
- The unique combination of the benzoxazole ring, phenyl group, and phenoxyacetamide moiety in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-10-20-21(11-15(14)2)29-23(26-20)16-8-9-18(24)19(12-16)25-22(27)13-28-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPBYRYHJLTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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